

Unveiling the Spectroscopic Profile of ICG-Sulfo-OSu Sodium Salt: A Technical Guide

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Compound of Interest		
Compound Name:	ICG-Sulfo-OSu sodium	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of **ICG-Sulfo-OSu sodium** salt, a widely utilized near-infrared (NIR) fluorescent label. This document details the essential characteristics, experimental methodologies, and practical workflows to empower researchers in its effective application for bioconjugation and fluorescence imaging.

Core Spectroscopic and Physicochemical Properties

ICG-Sulfo-OSu sodium salt is an amine-reactive derivative of Indocyanine Green (ICG), designed for covalent labeling of proteins, antibodies, and other biomolecules. Its utility stems from its spectral characteristics in the near-infrared window, a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep-tissue imaging with a high signal-to-noise ratio.[1]

Quantitative data for **ICG-Sulfo-OSu sodium** salt are summarized in the tables below. It is crucial to note that the spectroscopic properties of cyanine dyes like ICG are highly sensitive to their environment, including solvent polarity, concentration, and conjugation to biomolecules.[2] [3] Aggregation at higher concentrations in aqueous solutions can lead to a blue-shift in the absorption maximum and a decrease in fluorescence intensity.[2][4]



Table 1: Physicochemical Properties of ICG-Sulfo-OSu Sodium Salt

Property	Value	Source(s)
	2-[7-[1,3-Dihydro-1,1-dimethyl-	
	3-(4-sulfobutyl)-2H-	
	benzo[e]indol-2-ylidene]-1,3,5-	
Chemical Name	heptatrienyl]-1,1-dimethyl-3-[5-	
Chemical Name	(3-	
	sulfosuccinimidyl)oxycarbonylp	
	entyl]-1H-benzo[e]indolium,	
	inner salt, sodium salt	
Molecular Weight	930.07 g/mol	_
Appearance	Dark green powder or solid	_
Solubility	Soluble in DMF and DMSO	

Table 2: Spectroscopic Properties of ICG-Sulfo-OSu Sodium Salt and ICG



Parameter	Value	Conditions	Source(s)
Excitation Maximum (λex)	~780 - 785 nm	Varies with solvent	
Emission Maximum (λem)	~800 - 812 nm	Varies with solvent	
Molar Extinction Coefficient (ε)	≥ 176,000 cm ⁻¹ M ⁻¹	Not specified	
~156,000 cm ⁻¹ M ⁻¹	ICG in Water		<u>.</u>
~223,000 cm ⁻¹ M ⁻¹	ICG in Ethanol		
Fluorescence Quantum Yield (ΦF)	~0.029	ICG in Water	
~0.12 - 0.14	ICG in Ethanol, FBS, and Whole Blood		
~0.22	ICG in Ethanol (<0.2 μM)	_	
~0.42	ICG in DMSO (<0.2 μM)	_	

Experimental Protocols Measurement of Absorption Spectrum

This protocol outlines the procedure for determining the absorption spectrum of **ICG-Sulfo-OSu sodium** salt.

Materials:

- ICG-Sulfo-OSu sodium salt
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.4



- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution Preparation: Carefully weigh a precise amount of ICG-Sulfo-OSu and dissolve it in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mM). Store protected from light and moisture.
- Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a working concentration that yields an absorbance maximum between 0.1 and 1.0 AU. This is typically in the low micromolar range.
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow the lamp to warm up for at least 15-30 minutes for stable readings.
 - Set the wavelength range to scan from approximately 600 nm to 900 nm.
 - Set the scan resolution to 2 nm.
- Blank Measurement: Fill a quartz cuvette with the same PBS buffer used for the working solution. Place it in the spectrophotometer and record a baseline (blank) measurement.
- Sample Measurement: Rinse the cuvette with the ICG-Sulfo-OSu working solution, then fill the cuvette. Place it in the spectrophotometer and record the absorbance spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and I is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum and Quantum Yield



This protocol describes the determination of the fluorescence emission spectrum and the relative quantum yield of ICG-Sulfo-OSu.

Materials:

- ICG-Sulfo-OSu sodium salt working solution (prepared as in 2.1)
- A suitable NIR quantum yield standard with a known quantum yield (e.g., IR-26 in 1,2-dichloroethane, ΦF = 0.5%).
- Spectrofluorometer with a near-infrared detector
- Quartz fluorescence cuvettes (1 cm path length)

Procedure:

- Solution Preparation: Prepare a series of dilute solutions of both the ICG-Sulfo-OSu and the
 reference standard in the same solvent. The absorbance of these solutions at the excitation
 wavelength should be kept below 0.1 to minimize inner filter effects.
- Spectrofluorometer Setup:
 - Turn on the spectrofluorometer and allow the excitation source to stabilize.
 - Set the excitation wavelength to the absorption maximum of ICG-Sulfo-OSu (e.g., 780 nm).
 - Set the emission scan range from approximately 790 nm to 950 nm.
 - Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
- Measurement:
 - Record the fluorescence emission spectrum of the solvent blank.
 - Record the fluorescence emission spectra of the series of ICG-Sulfo-OSu solutions.



 Record the fluorescence emission spectra of the series of reference standard solutions under identical instrument settings.

Data Analysis:

- Subtract the solvent blank spectrum from each of the sample and standard spectra.
- Integrate the area under the corrected emission spectra for both the sample and the standard.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
- The quantum yield (ΦF) can be calculated using the following equation: ΦF _sample = ΦF _standard * (Slope_sample / Slope_standard) * (η _sample² / η _standard²) where η is the refractive index of the solvent.

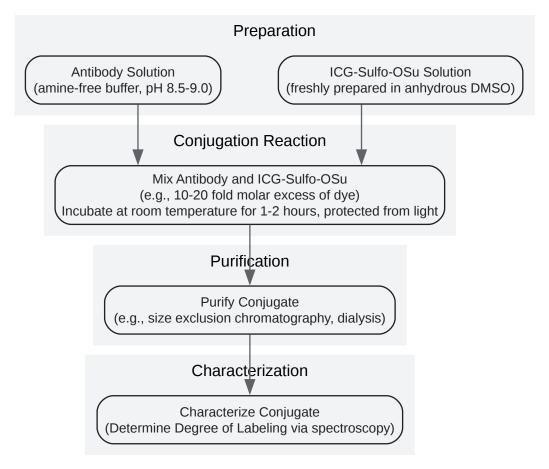
Bioconjugation and Imaging Workflow

ICG-Sulfo-OSu is primarily used for labeling biomolecules containing primary amines, such as the lysine residues on antibodies. The N-hydroxysulfosuccinimide (sulfo-NHS) ester group reacts with primary amines in a pH-dependent manner to form a stable amide bond.

Antibody Labeling with ICG-Sulfo-OSu

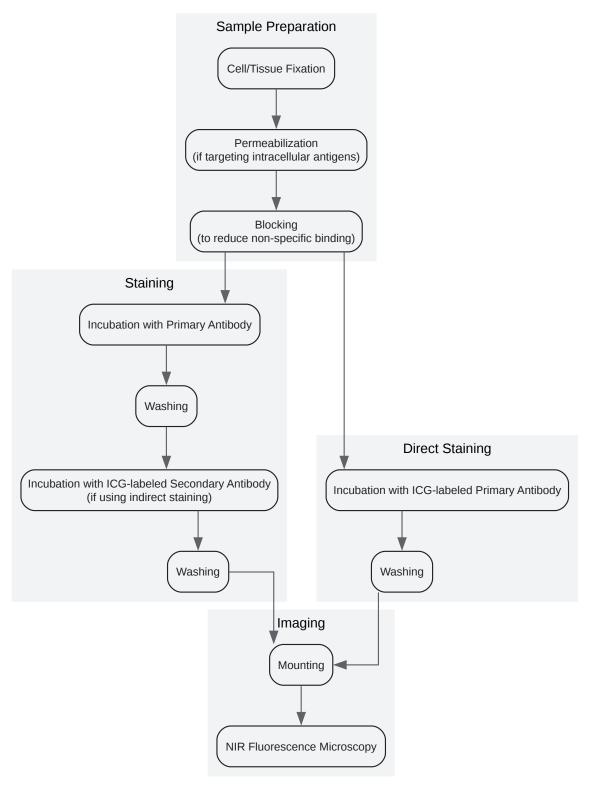


Antibody Labeling with ICG-Sulfo-OSu





Immunofluorescence Imaging Workflow



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